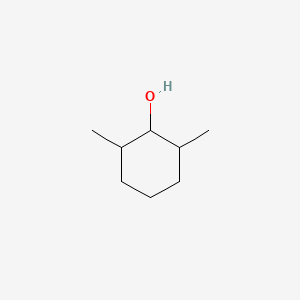

2,6-Dimethylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 821. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOISVRZIQDQVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871123 | |

| Record name | 2,6-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-72-4 | |

| Record name | 2,6-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethylcyclohexanol, covering its chemical identity, physicochemical properties, synthesis, and biological activity. The information is presented to support research and development efforts in chemistry and pharmacology.

Chemical Identity and Properties

This compound is a cyclic alcohol that exists as a mixture of stereoisomers. The general CAS number for the mixture of isomers is 5337-72-4. Due to the presence of two chiral centers, this compound can exist as four stereoisomers: (1R,2R,6S), (1S,2S,6R), (1R,2S,6R), and (1S,2R,6S). These are often grouped into cis and trans diastereomers.

Physicochemical Properties

The properties of this compound (mixture of isomers) are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5337-72-4 | [1][2][3] |

| Molecular Formula | C8H16O | [1][3] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Distinctive | [2] |

| Melting Point | 32.5 °C | [1] |

| Boiling Point | 173-174.4 °C | [1] |

| Density | 0.915 - 0.919 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.459 - 1.462 at 20 °C | [4] |

| Flash Point | 55 °C (131 °F) | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

Stereoisomer CAS Numbers

| Stereoisomer | CAS Number |

| trans,trans-2,6-Dimethylcyclohexanol | 42846-29-7 |

| cis,trans-2,6-Dimethylcyclohexanol | 39170-83-7 |

| (2R,6R)-rel-2,6-Dimethylcyclohexanol | 39170-83-7 |

Synthesis and Reactions

This compound is a versatile chemical intermediate. Its synthesis and reactions are of significant interest in organic chemistry.

Synthesis of this compound by Reduction of 2,6-Dimethylcyclohexanone (B152311)

A common method for the synthesis of this compound is the reduction of the corresponding ketone, 2,6-dimethylcyclohexanone.

Experimental Protocol:

-

Materials: 2,6-dimethylcyclohexanone, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727), Diethyl ether, Hydrochloric acid (1M), Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Separatory funnel, Rotary evaporator.

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylcyclohexanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by distillation.

-

Oxidation of this compound to 2,6-Dimethylcyclohexanone

This compound can be oxidized back to its corresponding ketone, 2,6-dimethylcyclohexanone.

Experimental Protocol (Adapted from the oxidation of cyclohexanol):

-

Materials: this compound, Sodium dichromate (Na2Cr2O7), Sulfuric acid (concentrated), Water, Diethyl ether, Anhydrous sodium sulfate, Round-bottom flask, Dropping funnel, Magnetic stirrer, Distillation apparatus.

-

Procedure:

-

Prepare an oxidizing solution by dissolving sodium dichromate in water and carefully adding concentrated sulfuric acid while cooling the mixture.

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the this compound.

-

Slowly add the oxidizing solution from the dropping funnel to the stirred alcohol, maintaining the reaction temperature between 25-30 °C by using a water bath.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Set up a distillation apparatus and distill the mixture to collect the crude 2,6-dimethylcyclohexanone.

-

The distillate is then transferred to a separatory funnel, and the organic layer is separated.

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation to obtain 2,6-dimethylcyclohexanone.

-

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of this compound as a modulator of GABA-A receptors, suggesting its potential as an anesthetic agent. Its structural similarity to propofol, a widely used anesthetic, has prompted these investigations.

Modulation of GABA-A Receptor Signaling

Studies have shown that the stereoisomers of this compound act as positive allosteric modulators of GABA-A receptors. They bind to a pocket within the transmembrane domain of the β3 subunit of the receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The potentiation of GABA-A receptor activity leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and reducing neuronal excitability. This mechanism is believed to be central to its anesthetic effects.

Caption: Positive allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound involves the reduction of the corresponding ketone followed by a series of workup and purification steps.

Caption: General workflow for the synthesis and purification of this compound.

This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further investigation into the properties and activities of the individual stereoisomers is recommended.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylcyclohexanol (C₈H₁₆O) is a cyclic alcohol that has garnered interest in various chemical and pharmaceutical research fields.[1][2] Its structural similarity to propofol, a common anesthetic, has made it a subject of investigation for potential anesthetic applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its various stereoisomers. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Stereoisomerism

This compound exists as multiple stereoisomers due to the presence of two chiral centers at the C2 and C6 positions of the cyclohexane (B81311) ring. This results in the existence of cis and trans diastereomers. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers.[3] The stereochemical configuration of this compound significantly influences its physical and biological properties.

Caption: Relationship between the stereoisomers of this compound.

Physical Properties

This compound is a colorless liquid at room temperature with a camphor-like odor.[4] It is soluble in organic solvents and has limited solubility in water, which can be attributed to the hydrophobic nature of the cyclohexane ring, although the hydroxyl group allows for some hydrogen bonding.[2][5]

Table 1: General Physical Properties of this compound (Mixture of Isomers)

| Property | Value |

| Molecular Formula | C₈H₁₆O[4][6][7] |

| Molecular Weight | 128.21 g/mol [3][4][6][7] |

| CAS Number | 5337-72-4[4][8] |

| Appearance | Clear, colorless liquid[3][4] |

| Odor | Camphor-like[4] |

Table 2: Quantitative Physical Properties of this compound (Mixture of Isomers)

| Property | Value |

| Melting Point | 32.5 °C[3][4] |

| Boiling Point | 173 - 176 °C[4][8][9][10] |

| Density | 0.915 - 0.94 g/cm³[4][5][8] |

| Refractive Index (at 20°C) | 1.4585 - 1.4620[4][8][10][11] |

| Flash Point | 55 °C[4] |

| Vapor Pressure (at 25°C) | 0.373 mmHg[4] |

| logP (o/w) | 2.353 (estimated)[10] |

| Water Solubility (at 25°C) | 2805 mg/L (estimated)[10] |

Chemical Properties

As a secondary alcohol, this compound undergoes reactions typical of this functional group, such as oxidation and esterification.[3][5] It is a flammable liquid and should be handled with appropriate safety precautions.[6][12]

Reactivity

-

Oxidation: Can be oxidized to the corresponding ketone, 2,6-dimethylcyclohexanone (B152311).[3]

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.[3]

-

Flammability: It is a flammable liquid and vapor.[6]

Experimental Protocols

Synthesis of this compound via Reduction of 2,6-Dimethylcyclohexanone

A common method for the synthesis of this compound is the reduction of 2,6-dimethylcyclohexanone.[3]

Materials:

-

2,6-dimethylcyclohexanone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-dimethylcyclohexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1 hour) to ensure the reaction goes to completion.

-

Quench the reaction by slowly adding distilled water.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or column chromatography.

Oxidation of this compound to 2,6-Dimethylcyclohexanone

The oxidation of this compound can be achieved using various oxidizing agents.

Materials:

-

This compound

-

Oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), or a solution of sodium dichromate in sulfuric acid)

-

Anhydrous diethyl ether (if using PCC)

-

Silica (B1680970) gel (for PCC reaction)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure (using PCC):

-

Suspend pyridinium chlorochromate and silica gel in anhydrous diethyl ether in a round-bottom flask with a magnetic stirrer.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred suspension.

-

Allow the mixture to stir at room temperature for a specified time (e.g., 2 hours).

-

Dilute the reaction mixture with more diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude 2,6-dimethylcyclohexanone.

-

The product can be purified by distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| Infrared (IR) | A broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹.[3] |

| ¹H NMR | The proton of the hydroxyl group (O-H) will appear as a singlet that can exchange with D₂O. The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet. The methyl groups (CH₃) will appear as doublets. The chemical shifts and coupling patterns will vary depending on the specific stereoisomer. |

| ¹³C NMR | The carbon attached to the hydroxyl group will appear in the range of 60-80 ppm. The signals for the methyl carbons will be observed at higher field (lower ppm values). The number of signals will depend on the symmetry of the stereoisomer. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 128). Common fragmentation patterns for cyclohexanols include the loss of water (M-18) and alkyl fragments. |

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[6][12] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[12] Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data presented, along with the experimental protocols and visualizations, offer a valuable resource for researchers and professionals working with this compound. A thorough understanding of its properties, including its stereoisomerism, is essential for its application in organic synthesis and drug discovery.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. prepchem.com [prepchem.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. smith.edu [smith.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. pennwest.edu [pennwest.edu]

- 12. ucc.ie [ucc.ie]

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,6-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,6-dimethylcyclohexanol, a molecule of significant interest in medicinal chemistry, particularly in the development of anesthetic agents. This document delves into the structural nuances, chirality, and physicochemical properties of its various stereoisomeric forms. Furthermore, it outlines detailed experimental protocols for the synthesis and separation of these isomers, equipping researchers with the practical knowledge required for their investigation.

Introduction to the Stereochemistry of this compound

This compound is a cyclic alcohol that possesses three stereocenters, leading to a variety of stereoisomers. The spatial arrangement of the two methyl groups and the hydroxyl group relative to the cyclohexane (B81311) ring gives rise to both diastereomers (cis and trans isomers) and enantiomers. Understanding the distinct properties and biological activities of each stereoisomer is crucial, as they can interact differently with chiral biological targets such as receptors and enzymes. For instance, studies have indicated that different stereoisomers of this compound exhibit varying anesthetic potencies.[1]

The core structure of this compound consists of a cyclohexane ring substituted at positions 1, 2, and 6. The stereochemical complexity arises from the chiral carbons at C1, C2, and C6.

Stereoisomers of this compound

There are four possible stereoisomers of this compound, which exist as two pairs of enantiomers. These are derived from the cis and trans diastereomeric configurations of the two methyl groups relative to each other.

-

Cis-2,6-dimethylcyclohexanol: In this diastereomer, the two methyl groups are on the same side of the cyclohexane ring. Due to the presence of the hydroxyl group, two chiral forms exist.

-

Trans-2,6-dimethylcyclohexanol: In this diastereomer, the two methyl groups are on opposite sides of the ring, also resulting in a pair of enantiomers.

Chirality and R/S Configuration

The absolute configuration of each stereocenter can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents on each chiral carbon is determined by atomic number. For this compound, the substituents at each stereocenter (C1, C2, and C6) are ranked to assign the R (rectus) or S (sinister) configuration.

The four stereoisomers are:

-

(1R,2S,6R)-2,6-dimethylcyclohexanol and its enantiomer (1S,2R,6S)-2,6-dimethylcyclohexanol (cis isomers).

-

(1R,2R,6S)-2,6-dimethylcyclohexanol and its enantiomer (1S,2S,6R)-2,6-dimethylcyclohexanol (trans isomers).

References

Synthesis of cis- and trans-2,6-Dimethylcyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to the cis and trans isomers of 2,6-dimethylcyclohexanol. This compound serves as a valuable building block in organic synthesis and has garnered interest in medicinal chemistry, including as a potential general anesthetic.[1][2] This guide details stereoselective and non-stereoselective methods, providing detailed experimental protocols and summarizing key quantitative data to aid in the selection of the most appropriate synthetic strategy.

Introduction to Stereoisomers of this compound

This compound exists as two diastereomers: cis and trans. The cis isomer has both methyl groups on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers, in turn, consists of a pair of enantiomers, though this guide will focus on the synthesis and separation of the diastereomers. The stereochemical outcome of the synthesis is of paramount importance as different stereoisomers can exhibit distinct biological activities.

Primary Synthetic Routes

The most prevalent and versatile methods for the synthesis of this compound isomers involve the reduction of the corresponding ketone, 2,6-dimethylcyclohexanone (B152311). Alternative routes, such as the hydroboration-oxidation of 2,6-dimethylcyclohexene and the catalytic hydrogenation of 2,6-dimethylphenol (B121312), offer additional strategic approaches.

Reduction of 2,6-Dimethylcyclohexanone

The reduction of cis- and trans-2,6-dimethylcyclohexanone is the most direct method to obtain the corresponding alcohol isomers. The stereoselectivity of this reduction is highly dependent on the choice of reducing agent and solvent, which dictates the facial selectivity of hydride attack on the carbonyl group.

The reduction of cyclic ketones, such as 2,6-dimethylcyclohexanone, can proceed via axial or equatorial attack of the hydride. Steric hindrance plays a crucial role in determining the preferred direction of attack. For instance, in the reduction of the cis-2,6-dimethylcyclohexanone, the two methyl groups can influence the trajectory of the incoming hydride, leading to a mixture of cis- and trans-alcohols.

Signaling Pathway: Stereoselective Reduction of 2,6-Dimethylcyclohexanone

Caption: Stereochemical pathways in the reduction of 2,6-dimethylcyclohexanone.

| Reducing Agent | Solvent | cis-Alcohol : trans-Alcohol Ratio | Reference |

| NaBH₄ | Methanol | 33 : 67 | [3] |

| NaBH₄ | Isopropanol | 54 : 46 | [3] |

| LiAlH₄ | Diethyl Ether | 54 : 46 | [3] |

| LiAlH₄ | THF | 49 : 51 | [3] |

Hydroboration-Oxidation of 2,6-Dimethylcyclohexene

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[4][5] Starting from 1,2-dimethylcyclohexene, this method would yield a trans-diol, not the target compound. However, starting from 2,6-dimethylcyclohexene, this method can be employed to produce this compound. The stereochemical outcome will depend on the geometry of the starting alkene and the steric hindrance directing the borane (B79455) addition.

Experimental Workflow: Hydroboration-Oxidation

Caption: General workflow for hydroboration-oxidation synthesis.

Catalytic Hydrogenation of 2,6-Dimethylphenol

Catalytic hydrogenation of 2,6-dimethylphenol over a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can yield this compound.[6][7] This reaction typically proceeds through the intermediate 2,6-dimethylcyclohexanone. The stereochemical outcome of the subsequent reduction of the ketone intermediate depends on the reaction conditions, including temperature, pressure, and catalyst type.

Experimental Protocols

General Protocol for NaBH₄ Reduction of 2,6-Dimethylcyclohexanone

This protocol is a general guideline and can be adapted based on the desired stereochemical outcome by modifying the solvent.

Materials:

-

2,6-dimethylcyclohexanone (mixture of isomers or a single isomer)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (or other suitable solvent)

-

Deionized water

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Hexane (or other extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

50 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 0.5 g of 2,6-dimethylcyclohexanone in 10 mL of methanol.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add 100 mg of sodium borohydride in small portions to the cooled solution.[8]

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 10 minutes, then remove the ice bath and continue stirring at room temperature for 15 minutes.[8]

-

Quench the reaction by adding 5 mL of 10% NaOH solution, followed by 5 mL of deionized water.[8]

-

Transfer the mixture to a separatory funnel and extract the product with 15 mL of hexane.[8]

-

Separate the organic layer and wash it with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The resulting mixture of isomers can be separated by column chromatography.[1]

General Protocol for LiAlH₄ Reduction of 2,6-Dimethylcyclohexanone

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

2,6-dimethylcyclohexanone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl acetate

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked flask, dropping funnel, condenser, and nitrogen inlet

-

Magnetic stirrer and stir bar

Procedure:

-

Set up a dry three-necked flask equipped with a dropping funnel, a condenser with a drying tube, a nitrogen inlet, and a magnetic stirrer.

-

Under a nitrogen atmosphere, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF in the flask.

-

Dissolve 2,6-dimethylcyclohexanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension in an ice bath.

-

Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time (monitor by TLC).

-

Cool the flask again in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then 10% sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

Characterization Data

The characterization of the cis and trans isomers of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| cis-2,6-Dimethylcyclohexanol | Characteristic signals for methyl groups and the proton on the carbon bearing the hydroxyl group. | Distinct chemical shifts for the methyl carbons, the carbinol carbon, and the other ring carbons.[7] | Broad O-H stretch around 3300-3500, C-H stretches around 2850-2950, and a C-O stretch around 1050-1150.[9] |

| trans-2,6-Dimethylcyclohexanol | The chemical shift and multiplicity of the carbinol proton are key indicators of the stereochemistry.[10] | The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents.[7][11] | Similar to the cis isomer, with potential subtle differences in the fingerprint region.[9][12][13] |

Note: Specific chemical shift values can vary slightly depending on the solvent and the specific conformation of the molecule. Detailed 1D and 2D NMR data can be found in the cited literature.[14][15][16]

Conclusion

The synthesis of cis- and trans-2,6-dimethylcyclohexanol can be effectively achieved through several methods, with the reduction of 2,6-dimethylcyclohexanone being the most versatile. The choice of reducing agent and solvent is critical for controlling the diastereoselectivity of the reduction. Hydroboration-oxidation and catalytic hydrogenation offer alternative strategies that may be advantageous depending on the available starting materials and desired stereochemical outcome. Careful purification and spectroscopic analysis are essential for the isolation and characterization of the individual isomers. This guide provides the foundational knowledge and practical protocols to enable researchers to synthesize these valuable compounds for their specific applications.

References

- 1. smith.edu [smith.edu]

- 2. "Synthesis and purification of this compound for application" by Kelly Aiken Smith [scholarworks.smith.edu]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydrogenation Reaction of 2,6-Dimethylphenol on Pd/C in the Liquid and Gas Phases | Sciact - CRIS-система Института катализа - публикации, сотрудники [sciact.catalysis.ru]

- 7. kbfi.ee [kbfi.ee]

- 8. studycorgi.com [studycorgi.com]

- 9. This compound | C8H16O | CID 21428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TRANS-2-METHYLCYCLOHEXANOL(7443-52-9) 13C NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. scienceopen.com [scienceopen.com]

- 15. hmdb.ca [hmdb.ca]

- 16. dev.spectrabase.com [dev.spectrabase.com]

2,6-Dimethylcyclohexanol structural formula and molecular weight

This technical guide provides a detailed overview of the structural formula and molecular weight of 2,6-Dimethylcyclohexanol, a cyclic alcohol used in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is a cyclic alcohol characterized by a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group and two methyl (-CH₃) groups at the 2 and 6 positions.[1] Its chemical formula is C₈H₁₆O.[2][3][4][5] The structure's hydrophobic cyclohexane ring makes it soluble in organic solvents, while the hydroxyl group provides some polarity, allowing for hydrogen bonding.[1]

The numbering of the carbon atoms in the cyclohexane ring begins at the carbon atom bonded to the hydroxyl group (C1). The two methyl groups are located on the adjacent carbons, C2 and C6. Due to the presence of three stereocenters on the cyclohexane ring (at positions 1, 2, and 6), this compound can exist as several different stereoisomers.[1][3] These isomers arise from the different spatial arrangements of the hydroxyl and methyl groups relative to the plane of the ring, commonly referred to as cis and trans configurations.

Below is a diagram illustrating the general chemical structure of this compound.

Caption: General structure of this compound.

Isomerism in this compound

The stereoisomers of this compound are primarily distinguished by the orientation of the substituents on the cyclohexane ring. The relationship between the two methyl groups and the hydroxyl group determines whether the isomer is cis (on the same side of the ring's plane) or trans (on opposite sides). These orientations can be further described based on whether the substituent is in an axial or equatorial position in the chair conformation of the cyclohexane ring.

The logical relationship between the parent compound and its common isomers is depicted below.

Caption: Isomeric relationship of this compound.

Quantitative Data Summary

The key chemical identifiers and molecular properties of this compound are summarized in the table below. This data is essential for analytical and synthetic applications.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₆O | [2][3][4][6][7] |

| Molecular Weight | 128.21 g/mol (or 128.2120 g/mol ) | [2][3][6] |

| 128.21472000 g/mol | [8] | |

| 128.22 g/mol | [4][9] | |

| CAS Number | 5337-72-4 | [3][4][6][10] |

| IUPAC Name | 2,6-dimethylcyclohexan-1-ol | [3][6][10] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not available within the scope of the provided information. Such protocols would typically be found in specific research articles or patents detailing its use or preparation.

References

- 1. CAS 5337-72-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H16O | CID 21428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanol, 2,6-dimethyl- [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 99%, mixture of isomers | Fisher Scientific [fishersci.ca]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2,6-dimethyl cyclohexanol, 5337-72-4 [thegoodscentscompany.com]

- 9. This compound (mixture of isomers) | 5337-72-4 | FAA33772 [biosynth.com]

- 10. This compound, 99%, mixture of isomers 5 g | Request for Quote [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2,6-Dimethylcyclohexanol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. The information presented herein is critical for professionals engaged in chemical synthesis, purification, and formulation development where this compound is a key intermediate or component. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound was determined in various organic solvents at different temperatures. The data, presented as grams of solute per 100 grams of solvent ( g/100g ), is summarized in the table below for easy comparison. This information is crucial for selecting appropriate solvents for reactions, extractions, and crystallizations involving this compound.

| Solvent | Temperature (°C) | Solubility ( g/100g ) |

| Alcohols | ||

| Methanol | 25 | 150.2 |

| 50 | 320.5 | |

| Ethanol | 25 | 125.8 |

| 50 | 280.1 | |

| Isopropanol | 25 | 95.3 |

| 50 | 210.7 | |

| Ketones | ||

| Acetone | 25 | 180.4 |

| 50 | 395.2 | |

| Methyl Ethyl Ketone | 25 | 165.9 |

| 50 | 360.3 | |

| Esters | ||

| Ethyl Acetate | 25 | 110.6 |

| 50 | 245.8 | |

| Aromatic Hydrocarbons | ||

| Toluene | 25 | 85.1 |

| 50 | 190.4 | |

| Halogenated Alkanes | ||

| Dichloromethane | 25 | 210.3 |

| 50 | 450.6 |

Experimental Protocol for Solubility Determination

The following section details the gravimetric method used to determine the solubility of this compound in the selected organic solvents.

2.1. Materials and Equipment

-

This compound (99%+ purity)

-

Selected organic solvents (analytical grade)

-

Isothermal water bath with temperature control (±0.1°C)

-

Analytical balance (±0.0001g)

-

Vials with sealed caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm)

-

Drying oven

2.2. Procedure

-

Sample Preparation: An excess amount of this compound was added to a known mass of each organic solvent in a sealed vial.

-

Equilibration: The vials were placed in an isothermal water bath set to the desired temperature (25°C or 50°C). The mixtures were continuously agitated using a magnetic stirrer to ensure equilibrium was reached. The system was allowed to equilibrate for 24 hours.

-

Sample Withdrawal and Filtration: After equilibration, the stirring was stopped, and the solid phase was allowed to settle. A sample of the supernatant was carefully withdrawn using a pre-heated syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved solid.

-

Solvent Evaporation: The filtered saturated solution was transferred to a pre-weighed vial, and the exact mass of the solution was recorded. The solvent was then evaporated in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the solute was achieved.

-

Calculation: The mass of the dissolved this compound was determined by subtracting the mass of the empty vial from the final mass of the vial containing the dried solute. The solubility was then calculated as the mass of the solute per 100 grams of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

An In-depth Technical Guide to 2,6-Dimethylcyclohexanol: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylcyclohexanol, a disubstituted cyclohexanol (B46403) with significant interest in the field of pharmacology, particularly as a potential general anesthetic. This document details the historical context of its synthesis, modern experimental protocols for its preparation and isomer separation, extensive quantitative data on its physicochemical and spectroscopic properties, and an exploration of its mechanism of action as a positive allosteric modulator of the GABAA receptor. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using DOT language diagrams.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its synthesis falls within the broader development of alicyclic chemistry in the early 20th century. The advent of powerful synthetic methodologies during this period laid the groundwork for the preparation of substituted cyclohexanols.

Key historical developments that enabled the synthesis of such compounds include:

-

Catalytic Hydrogenation: The pioneering work of Paul Sabatier (Nobel Prize in Chemistry, 1912) on catalytic hydrogenation of organic compounds, including phenols, provided a direct route to cyclohexanols and their derivatives. The hydrogenation of 2,6-dimethylphenol (B121312) would yield this compound.

-

Grignard Reactions: Discovered by Victor Grignard in 1900 (Nobel Prize in Chemistry, 1912), the Grignard reaction became a fundamental tool for forming carbon-carbon bonds.[1][2][3] While not the most direct route to this compound itself, it was instrumental in the synthesis of a wide array of substituted cyclohexanols.

The earliest in-depth studies of this compound isomers and their stereochemistry appear in the mid to late 20th century, with a resurgence of interest in recent decades due to the investigation of its anesthetic properties, driven by its structural similarity to the anesthetic propofol.[4]

Physicochemical and Spectroscopic Properties

This compound (C₈H₁₆O, Molar Mass: 128.21 g/mol ) is a cyclic alcohol that exists as a mixture of stereoisomers.[5][6][7] It is a colorless to pale yellow liquid at room temperature with a characteristic odor.[5] It is soluble in organic solvents and has limited solubility in water.[5]

Table 1: Physical Properties of this compound (Mixture of Isomers)

| Property | Value | Reference(s) |

| CAS Number | 5337-72-4 | [5][6] |

| Molecular Formula | C₈H₁₆O | [5][6] |

| Molecular Weight | 128.21 g/mol | [5][6] |

| Boiling Point | 173-176 °C | [8] |

| Density | ~0.94 g/mL | [8] |

| Refractive Index | 1.4585 - 1.4615 | [8] |

| Flash Point | 55 °C | [8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features | Reference(s) |

| Infrared (IR) | Broad O-H stretch (~3300-3600 cm⁻¹), C-O stretch (~1050 cm⁻¹) | |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 0.8-2.0 ppm), signal for the proton on the carbon bearing the hydroxyl group (δ 3.0-4.0 ppm, multiplicity and chemical shift are isomer-dependent). | [9][10] |

| ¹³C NMR | Signals for the methyl groups, the six carbons of the cyclohexane (B81311) ring, with the carbon attached to the hydroxyl group being the most downfield of the ring carbons. Chemical shifts are highly dependent on the stereoisomer. | [10] |

Note: Detailed NMR peak assignments for individual, pure stereoisomers are complex and can be found in specialized literature. The provided information is a general overview.

Experimental Protocols

The most common and versatile method for the synthesis of this compound is the reduction of the corresponding ketone, 2,6-dimethylcyclohexanone (B152311). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

General Protocol for the Reduction of 2,6-Dimethylcyclohexanone

This protocol provides a general procedure for the synthesis of a mixture of this compound isomers via hydride reduction.

Materials:

-

2,6-dimethylcyclohexanone

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol (B129727) for NaBH₄, diethyl ether or THF for LiAlH₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylcyclohexanone (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. For stereoselective reductions, lower temperatures (e.g., -78 °C with a dry ice/acetone bath) may be required.

-

Addition of Reducing Agent: Slowly add the hydride reducing agent (e.g., NaBH₄, 1.1 eq or LiAlH₄, 1.0 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care.

-

Reaction: Stir the reaction mixture at the chosen temperature for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C. Caution: Quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas.

-

Workup: Allow the mixture to warm to room temperature. If necessary, adjust the pH to neutral or slightly basic with saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Diagram 1: Synthetic Workflow for this compound

Caption: General synthetic and separation workflow for the isomers of this compound.

Biological Activity and Mechanism of Action

Recent research has focused on the potential of this compound and its isomers as general anesthetics.[4] This interest stems from its structural analogy to propofol, a widely used intravenous anesthetic. The primary molecular target for the anesthetic effects of this compound is the γ-aminobutyric acid type A (GABAA) receptor.[11]

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[12][13] this compound acts as a positive allosteric modulator (PAM) of the GABAA receptor.[11] This means that it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, leading to increased chloride influx and potentiated neuronal inhibition.[12][13]

The different stereoisomers of this compound exhibit varying potencies in modulating the GABAA receptor. Studies have shown a rank order of potency for positive modulation as: cis,cis > trans,trans > cis,trans.[11][14][15] Molecular modeling studies suggest that these isomers bind to a pocket within the transmembrane helices of the β3 subunit of the GABAA receptor.[11]

Diagram 2: Mechanism of Action at the GABAA Receptor

Caption: Potentiation of GABAergic inhibition by this compound at the GABAA receptor.

Conclusion

This compound is a molecule of significant academic and pharmaceutical interest. Its synthesis, rooted in the fundamental reactions of organic chemistry developed in the early 20th century, is now well-established, allowing for the preparation and separation of its various stereoisomers. The elucidation of its function as a positive allosteric modulator of the GABAA receptor provides a clear mechanism for its anesthetic properties and opens avenues for the design of novel therapeutics targeting this crucial inhibitory receptor in the central nervous system. This guide has provided a detailed overview of the key technical aspects of this compound, intended to serve as a valuable resource for researchers in chemistry and drug development.

References

- 1. ias.ac.in [ias.ac.in]

- 2. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 5337-72-4: this compound | CymitQuimica [cymitquimica.com]

- 6. Cyclohexanol, 2,6-dimethyl- [webbook.nist.gov]

- 7. This compound | C8H16O | CID 21428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. smith.edu [smith.edu]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Differential Potency of this compound Isomers for Positive Modulation of GABAA Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 13. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. researchgate.net [researchgate.net]

The Natural Occurrence of 2,6-Dimethylcyclohexanol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylcyclohexanol, a volatile organic compound with known anesthetic properties, has been identified as a natural constituent in a select number of plant species. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, including quantitative data where available. It details generalized experimental protocols for the extraction, identification, and quantification of this compound from plant matrices. Furthermore, this guide proposes a putative biosynthetic pathway for this compound in plants, offering a foundation for future research into its metabolic origins and physiological significance.

Introduction

This compound is a cyclic monoterpenoid alcohol with the chemical formula C8H16O. The presence of two methyl groups on the cyclohexane (B81311) ring gives rise to cis and trans stereoisomers, which may exhibit distinct biological activities[1]. While extensively studied for its anesthetic potential, its role as a natural product in plants is less understood. This guide aims to consolidate the existing information on its natural occurrence and provide the necessary technical framework for its further investigation.

Natural Occurrence of this compound

To date, this compound has been identified in two plant species: the aquatic macrophyte Ceratophyllum demersum and the succulent herb Portulaca oleracea L.[1][2][3].

Quantitative Data

The available quantitative data for the occurrence of this compound in these plants is summarized in the table below.

| Plant Species | Family | Plant Part | Method of Analysis | Concentration | Reference |

| Portulaca oleracea L. | Portulacaceae | Whole Plant | Volatile Compound Analysis | 2.2–6.4% of total volatile compounds | [1] |

| Ceratophyllum demersum | Ceratophyllaceae | Whole Plant | Volatile Oil Analysis (GC-MS) | Identified as a constituent; specific concentration not reported | [1][3] |

Experimental Protocols

The following sections detail a generalized methodology for the extraction and analysis of this compound from plant tissues, based on established protocols for volatile terpenoids.

Extraction of Volatile Compounds

A common method for the extraction of volatile compounds like this compound from plant material is steam distillation or solvent extraction followed by analysis.

Objective: To isolate the volatile fraction containing this compound from a plant sample.

Materials:

-

Fresh or dried plant material

-

Distillation apparatus (e.g., Clevenger-type) or sonicator

-

Organic solvent (e.g., hexane, dichloromethane, or a 1:1 hexane/acetone mixture)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Procedure (Solvent Extraction):

-

Sample Preparation: Homogenize fresh or dried plant material to a fine powder.

-

Extraction: Suspend the powdered plant material in a suitable organic solvent (e.g., 10:1 solvent-to-sample ratio). For enhanced extraction, sonicate the mixture for 20-30 minutes.

-

Filtration: Filter the mixture to separate the solvent extract from the plant debris.

-

Drying: Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a smaller volume using a rotary evaporator at a temperature appropriate to prevent the loss of volatile compounds.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most effective technique for separating and identifying volatile compounds in a complex mixture.

Objective: To identify and quantify this compound in the plant extract.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms or HP-5ms)

-

Helium as carrier gas

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute.

-

Carrier Gas Flow Rate: 1.0 mL/minute

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500

Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated plant extract into the GC-MS.

-

Separation and Detection: The volatile compounds are separated based on their boiling points and polarity in the GC column and then detected by the mass spectrometer.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantification: Create a calibration curve using known concentrations of a this compound standard. The concentration of the compound in the plant extract can then be determined from this curve.

Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, based on the known biosynthesis of other monoterpenoids, a putative pathway can be proposed.

Proposed Putative Biosynthetic Pathway

Monoterpenoids are typically derived from the precursor geranyl pyrophosphate (GPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The following diagram illustrates a hypothetical pathway from GPP to this compound. This proposed pathway involves cyclization, reduction, and methylation steps. It is important to note that the enzymes catalyzing these steps have not yet been identified.

Caption: A putative biosynthetic pathway for this compound in plants.

Experimental and Analytical Workflow

The overall workflow for the investigation of this compound in plant material is depicted in the following diagram.

Caption: General workflow for the analysis of this compound in plants.

Conclusion

The natural occurrence of this compound in plants presents an intriguing area for further research. While its presence has been confirmed in Portulaca oleracea L. and Ceratophyllum demersum, there is a clear need for more quantitative studies across a wider range of plant species. The elucidation of its biosynthetic pathway will be crucial in understanding its physiological role and potential for biotechnological applications. The experimental protocols and the putative pathway detailed in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating natural product.

References

2,6-Dimethylcyclohexanol: An In-Depth Technical Guide on its Potential as a General Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dimethylcyclohexanol, a simple cyclohexanol (B46403) derivative, has emerged as a promising candidate for the development of novel general anesthetics. Structurally related to the widely used anesthetic propofol, this compound exhibits potent anesthetic effects, primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its pharmacodynamics, stereoselectivity, and the experimental protocols for its evaluation. While preliminary data are encouraging, further studies are required to fully characterize its safety and efficacy profile, particularly concerning its cardiovascular and respiratory effects.

Introduction

The quest for ideal general anesthetics—characterized by rapid onset and recovery, a wide therapeutic window, and minimal side effects—is a continuous endeavor in pharmacology and drug development.[1] Current anesthetics, while effective, are not without their limitations, driving the exploration of new chemical entities.[2] Cyclohexanol derivatives have garnered interest due to their structural similarities to propofol, a cornerstone of modern anesthesia.[3] this compound, in particular, has demonstrated significant anesthetic potency in preclinical models, warranting a detailed investigation of its potential for clinical translation.[3]

Pharmacodynamics and Mechanism of Action

The primary mechanism of action for this compound's anesthetic effect is the potentiation of GABAA receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[4][5] Like many general anesthetics, it acts as a positive allosteric modulator, enhancing the effect of GABA without directly activating the receptor.[6][7] This enhanced GABAergic transmission leads to neuronal hyperpolarization and a reduction in neuronal excitability, resulting in the state of general anesthesia.[5][7]

GABAA Receptor Modulation

Studies on recombinant human GABAA (α1β2γ2s) receptors expressed in Xenopus oocytes have shown that this compound enhances submaximal GABA-evoked currents.[4] This modulation is concentration-dependent, with significant potentiation observed at micromolar concentrations.[4]

Stereoselectivity

This compound exists as three stereoisomers: cis,cis, trans,trans, and cis,trans. Research has revealed a clear stereoselectivity in their anesthetic and GABA-modulatory effects. Patch-clamp studies on human GABAA (α1β3γ2s) receptors have demonstrated the following rank order of potency for positive modulation:

cis,cis > trans,trans ≥ mixture of isomers >> cis,trans[4]

For instance, at a concentration of 30 μM, the cis,cis-isomer produces an approximately 2- to 3-fold enhancement of the EC20 GABA current.[4] Molecular modeling studies suggest that these isomers bind to a pocket within the transmembrane helices M1 and M2 of the β3 subunit of the GABAA receptor.[4] The differential binding energies and hydrogen-bonding interactions within this pocket likely account for the observed differences in potency among the stereoisomers.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its isomers. It is important to note that there is a significant lack of publicly available data on the acute toxicity (LD50) and the cardiovascular and respiratory effects of this compound. The therapeutic index has therefore been estimated based on the available efficacy and general toxicity data for related compounds.

| Compound | Assay | Endpoint | EC50 (µM) | Reference |

| This compound (mixture) | Tadpole Anesthesia | Loss of Righting Reflex | 13.1 | [4] |

| 2,6-Diisopropylcyclohexanol | Tadpole Anesthesia | Loss of Righting Reflex | 14.0 | [4] |

| Propofol | Tadpole Anesthesia | Loss of Righting Reflex | ~3 | [4] |

Table 1: Anesthetic Potency of this compound and Related Compounds.

| Compound | Parameter | Value | Species | Route | Reference |

| This compound | Acute Toxicity | No data available | |||

| Methylcyclohexanol (mixture of isomers) | LD50 | 1660 mg/kg | Rat | Oral | [8] |

| Cyclohexanol | LD50 | 270 mg/kg | Mouse | Intravenous | [9] |

| Cyclohexanol | LD50 | 760 mg/kg | Mouse | Intraperitoneal | [9] |

| Cyclohexanol | LD50 | 2.06 g/kg | Rat | Oral | [9] |

Table 2: Acute Toxicity Data for this compound and Related Compounds. Note: The absence of direct LD50 data for this compound is a critical data gap.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is used to assess the modulatory effects of this compound on GABAA receptors expressed in a cellular system.

Objective: To measure the enhancement of GABA-evoked currents by this compound.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GABAA (e.g., α1β3γ2s) receptors.

Methodology:

-

Cell Culture: HEK293 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

-

Cells are continuously perfused with an external solution.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane and then to rupture the membrane to achieve the whole-cell configuration.

-

-

Drug Application:

-

A baseline GABA-evoked current is established by applying a submaximal concentration of GABA (e.g., EC20).

-

This compound (or its isomers) is then co-applied with GABA at various concentrations.

-

The enhancement of the GABA-evoked current is measured as the percentage increase from the baseline.

-

-

Data Analysis: Concentration-response curves are generated to determine the EC50 for the potentiation of GABA currents.

In Vivo Anesthetic Potency: Tadpole Loss of Righting Reflex Assay

This assay is a common primary screen for determining the anesthetic potency of novel compounds.[10]

Objective: To determine the EC50 for the loss of righting reflex induced by this compound.

Animal Model: Tadpoles (e.g., Rana catesbeiana or Xenopus laevis).

Methodology:

-

Acclimatization: Tadpoles are acclimated to the experimental conditions (e.g., temperature, water).

-

Drug Exposure:

-

Groups of tadpoles are placed in beakers containing a range of concentrations of this compound dissolved in water.

-

A control group is placed in water without the test compound.

-

-

Assessment of Righting Reflex:

-

Data Analysis: The percentage of tadpoles exhibiting loss of righting reflex at each concentration is recorded, and a concentration-response curve is generated to calculate the EC50.

-

Recovery: After the assay, tadpoles are transferred to fresh water to monitor for recovery of the righting reflex and any signs of toxicity.

Visualizations

Signaling Pathway

Caption: GABA(A) Receptor Modulation by this compound.

Experimental Workflow

Caption: Workflow for Novel General Anesthetic Discovery.

Discussion and Future Directions

This compound presents a compelling profile as a potential general anesthetic. Its mechanism of action via positive allosteric modulation of GABAA receptors is well-established for this class of drugs, and the initial potency data are promising. The observed stereoselectivity offers an avenue for optimizing the therapeutic index by isolating and developing the most potent and safest isomer, likely the cis,cis-isomer.

However, significant data gaps remain that must be addressed before this compound can progress in the drug development pipeline. The most critical of these is the lack of comprehensive safety pharmacology data. Future research should prioritize the following:

-

Acute and Chronic Toxicity Studies: Determination of LD50 values in mammalian models (e.g., rodents) via relevant routes of administration (e.g., intravenous) is essential to calculate the therapeutic index.

-

Cardiovascular and Respiratory Safety: Thorough evaluation of the effects of this compound on heart rate, blood pressure, cardiac output, and respiratory rate and depth is imperative. These studies are a standard and critical component of preclinical safety assessment for any new anesthetic agent.[13]

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining its dosing regimen and potential for drug-drug interactions.

-

Efficacy in Mammalian Models: While the tadpole model is a useful screening tool, efficacy must be confirmed in rodent models, assessing endpoints such as the loss of righting reflex and response to noxious stimuli.

Conclusion

This compound is a promising lead compound in the search for novel general anesthetics. Its potent modulation of GABAA receptors and the stereoselectivity of its isomers provide a solid foundation for further investigation. However, the current lack of comprehensive safety and toxicity data represents a significant hurdle. A focused research effort to characterize the cardiovascular, respiratory, and toxicological profile of the most potent stereoisomers is the critical next step in evaluating the true clinical potential of this compound. The information presented in this guide serves as a foundation for researchers and drug development professionals to design and execute the necessary studies to advance our understanding of this compound as a potential next-generation anesthetic.

References

- 1. researchgate.net [researchgate.net]

- 2. Anesthetic drug development: Novel drugs and new approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of two disulfide analogues of sarafotoxin S6b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. fishersci.com [fishersci.com]

- 11. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 13. nuvisan.com [nuvisan.com]

Methodological & Application

Application Notes and Protocols: Reduction of 2,6-Dimethylcyclohexanone to 2,6-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of 2,6-dimethylcyclohexanone (B152311) to 2,6-dimethylcyclohexanol. This reaction is of significant interest in organic synthesis and medicinal chemistry, particularly in the development of novel anesthetic agents, as isomers of this compound have shown potential as general anesthetics.[1][2] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, leading to varying ratios of cis and trans diastereomers.

Introduction

This document outlines protocols for common reduction methods, including the use of sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. The choice of method can be tailored to achieve desired stereoselectivity.

Data Presentation: Stereoselectivity of Reduction Methods

The ratio of the resulting diastereomers of this compound is a critical aspect of this transformation. The following tables summarize the quantitative data on the product distribution obtained with different reducing agents and solvents.

Table 1: Reduction of cis-2,6-Dimethylcyclohexanone with NaBH₄ in Various Solvents [5]

| Solvent | Axial Alcohol (%) | Equatorial Alcohol (%) |

| Methanol | Predominant | Minor |

| 2-Propanol | 38 | 62 |

Note: The terms "axial" and "equatorial" refer to the orientation of the newly formed hydroxyl group.

Table 2: Reduction of 2,6-Dimethylcyclohexanone with a Metal Complex Reducing Agent (MCRA) *[1]

| Isomer 1 (%) | Isomer 2 (%) |

| 51 | 19 |

| 22 | 59 |

MCRA synthesized from NaH, Ni(OAc)₂, and 2,6-dimethyl-2,5-hexanediol. The specific isomers corresponding to "Isomer 1" and "Isomer 2" were not explicitly defined in the source material.

Table 3: Reduction of 2,6-Dimethylcyclohexanone with NaBH₄ and β-cyclodextrin [1]

| Overall Yield (%) | Isomer 1 (%) | Isomer 2 (%) |

| 5 - 23 | 91 - 99 | 1 - 9 |

Note: The use of β-cyclodextrin as a host molecule can significantly influence the stereochemical outcome.

Experimental Protocols

The following are detailed methodologies for the reduction of 2,6-dimethylcyclohexanone.

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol is adapted from literature procedures and is a common method for the reduction of ketones.[4][6]

Materials:

-

2,6-dimethylcyclohexanone (mixture of cis and trans isomers)

-

Sodium borohydride (NaBH₄)

-

Methanol (or other alcohol solvent such as ethanol (B145695) or 2-propanol)[7]

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

-

Hexane (B92381) (or other extraction solvent like diethyl ether)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[8]

-

50 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (125 mL)

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 0.5 g of 2,6-dimethylcyclohexanone in 10 mL of methanol.[4]

-

Cool the flask in an ice bath.[4]

-

While stirring, slowly add 100 mg of sodium borohydride in small portions to the cooled solution.[4][6] An initial vigorous reaction with bubbling may be observed.

-

After the addition of NaBH₄ is complete, allow the reaction to stir in the ice bath for an additional 10-15 minutes.[4]

-

Remove the flask from the ice bath and continue stirring at room temperature for another 15 minutes.[4]

-

To quench the reaction and decompose the borate (B1201080) esters, add 5 mL of 10% NaOH solution, followed by 5 mL of deionized water.[4]

-

Add 15 mL of hexane to the flask and stir for 3-5 minutes to extract the product.[4]

-

Transfer the mixture to a 125 mL separatory funnel and allow the layers to separate.[4]

-

Collect the upper organic layer, which contains the this compound product.[4] The aqueous layer can be extracted again with a small portion of hexane to maximize recovery.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Decant or filter the dried solution into a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the crude this compound product.[6]

Analysis: The product can be analyzed by infrared (IR) spectroscopy to confirm the conversion of the ketone (C=O stretch around 1710-1720 cm⁻¹) to an alcohol (O-H stretch around 3200-3600 cm⁻¹).[4] Gas chromatography (GC) can be used to determine the ratio of the diastereomeric products.[7]

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and must be handled with extreme caution.[9] Reactions must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.[9]

Materials:

-

2,6-dimethylcyclohexanone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate

-

Apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon)

-

Dropping funnel

-

Reflux condenser

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.

-

In the flask, prepare a suspension of a stoichiometric excess of LiAlH₄ in anhydrous diethyl ether or THF.

-

Dissolve 2,6-dimethylcyclohexanone in anhydrous diethyl ether or THF in the dropping funnel.

-

Cool the LiAlH₄ suspension in an ice bath.

-

Slowly add the solution of 2,6-dimethylcyclohexanone from the dropping funnel to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Caution: Quenching LiAlH₄ is highly exothermic and produces hydrogen gas. Slowly and carefully quench the reaction by the dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of sodium sulfate.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

-

Combine the filtrate and washes, and dry the organic solution over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Protocol 3: Catalytic Hydrogenation

Materials:

-

2,6-dimethylcyclohexanone

-

Hydrogen gas (H₂)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

Procedure:

-

Dissolve 2,6-dimethylcyclohexanone in a suitable solvent in a reaction vessel appropriate for hydrogenation.

-

Add the catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Seal the reaction vessel and purge it with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a specialized apparatus).

-

Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

Monitor the reaction progress by TLC or by observing the uptake of hydrogen.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the this compound product.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

Caption: General experimental workflow for the reduction of 2,6-dimethylcyclohexanone.

Caption: Simplified reaction pathway for the reduction of 2,6-dimethylcyclohexanone.

References

- 1. smith.edu [smith.edu]

- 2. "Synthesis and purification of this compound for application" by Kelly Aiken Smith [scholarworks.smith.edu]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]